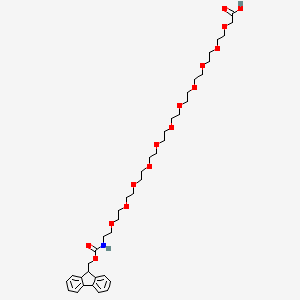
Fmoc-NH-PEG11-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-NH-PEG11-CH2COOH: is a polyethylene glycol (PEG) linker containing a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amine group using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
PEGylation: The Fmoc-protected amine is then reacted with polyethylene glycol (PEG) of desired length (PEG11 in this case) under controlled conditions.
Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid using reagents like succinic anhydride.
Industrial Production Methods: Industrial production involves similar steps but on a larger scale, often using automated synthesizers and high-purity reagents to ensure consistency and quality. The process is optimized for yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions (e.g., piperidine in dimethylformamide) to yield the free amine.
Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Amide Bond Formation: EDC or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products:
Free Amine: Obtained after deprotection of the Fmoc group.
Amide Conjugates: Formed by reacting the terminal carboxylic acid with primary amines.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a linker in solid-phase peptide synthesis to improve solubility and facilitate purification.
Drug Delivery: Employed in the design of drug conjugates for targeted delivery.
Biology:
Protein Labeling: Utilized in the modification of proteins for imaging and tracking studies.
Bioconjugation: Applied in the conjugation of biomolecules for various assays and diagnostic applications.
Medicine:
Therapeutics: Used in the development of therapeutic agents, including antibody-drug conjugates.
Diagnostics: Employed in the design of diagnostic probes and imaging agents.
Industry:
Material Science: Used in the synthesis of functionalized materials for various industrial applications.
Nanotechnology: Applied in the design of nanomaterials for drug delivery and imaging.
Mechanism of Action
Mechanism: The compound acts as a linker, facilitating the conjugation of various molecules. The Fmoc group protects the amine during synthesis and can be removed to expose the reactive amine for further conjugation. The PEG spacer increases solubility and reduces immunogenicity, while the terminal carboxylic acid allows for the formation of stable amide bonds with primary amines.
Molecular Targets and Pathways:
Protein Conjugation: Targets primary amine groups on proteins for conjugation.
Drug Delivery: Facilitates the delivery of therapeutic agents to specific targets by improving solubility and stability.
Comparison with Similar Compounds
Fmoc-NH-PEG2-CH2COOH: A shorter PEG linker with similar functional groups.
Fmoc-NH-PEG4-CH2COOH: A PEG linker with four ethylene glycol units.
Fmoc-NH-PEG9-CH2COOH: A PEG linker with nine ethylene glycol units.
Uniqueness:
Length of PEG Spacer: The PEG11 spacer provides an optimal balance between solubility and flexibility, making it suitable for a wide range of applications.
Versatility: The combination of Fmoc-protected amine and terminal carboxylic acid allows for diverse conjugation strategies.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAFLCDMDCLRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














